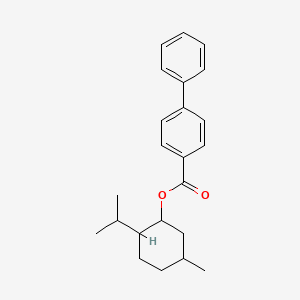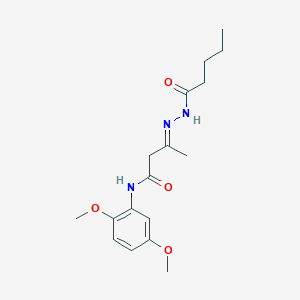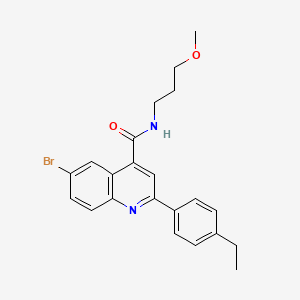![molecular formula C21H12N2O6 B11114054 2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11114054.png)
2-(3-hydroxyphenyl)-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-HYDROXYPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both hydroxyl and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-HYDROXYPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Hydroxyl Group: This step might involve a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Nitrobenzoyl Group: This can be done through a nitration reaction followed by a coupling reaction with the isoindole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Various substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or sulfonic acids.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for drug development.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyl and nitro groups could play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the nitrobenzoyl group.
5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Lacks the hydroxyl group.
Uniqueness
The presence of both hydroxyl and nitrobenzoyl groups in 2-(3-HYDROXYPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C21H12N2O6 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
2-(3-hydroxyphenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N2O6/c24-16-6-2-4-14(11-16)22-20(26)17-8-7-13(10-18(17)21(22)27)19(25)12-3-1-5-15(9-12)23(28)29/h1-11,24H |
Clé InChI |
DKCYVCFUFZBAOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11113971.png)
![2-{[1-(3-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B11113982.png)
![2-[(4-fluorobenzyl)amino]-4-methyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B11113987.png)


![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B11114010.png)

![5-fluoro-1-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11114022.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B11114023.png)
![Azepan-1-yl[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11114024.png)
![N-[2-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114029.png)

![2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11114035.png)
![N,N'-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11114042.png)
